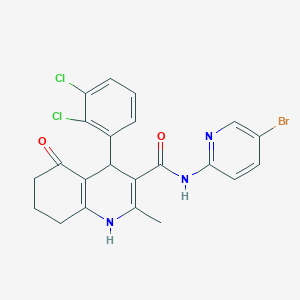
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD4 inhibitor and is commonly used in laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.
Wirkmechanismus
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide inhibits BRD4 by binding to its bromodomain, which is responsible for recognizing and binding to acetylated histones. This binding prevents the recruitment of transcriptional co-activators and leads to the suppression of gene expression. This mechanism of action has been extensively studied in various cell lines and animal models.
Biochemical and Physiological Effects:
The inhibition of BRD4 by N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various biochemical and physiological effects. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also affects the expression of various genes involved in cell proliferation, angiogenesis, and immune response. In addition, it has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several advantages for laboratory experiments. It is a highly selective inhibitor of BRD4 and has a low toxicity profile. It is also stable under various conditions and can be easily synthesized and purified. However, it also has some limitations, including its high cost and limited availability. Its effects on different cell types and in vivo models may vary, and its long-term effects are still unknown.
Zukünftige Richtungen
For research include its combination with other drugs, exploration of its effects on other bromodomain-containing proteins, and its potential applications in other fields.
Synthesemethoden
The synthesis of N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves the reaction of 5-bromo-2-pyridinylamine, 2,3-dichlorobenzoyl chloride, and 2-methyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a suitable solvent and reagents. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has various applications in scientific research, including cancer research, drug discovery, and epigenetics. This compound is a potent inhibitor of BRD4, a protein that plays a crucial role in regulating gene expression. BRD4 is overexpressed in various types of cancer, and its inhibition has shown promising results in suppressing cancer cell growth and proliferation.
Eigenschaften
Produktname |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Molekularformel |
C22H18BrCl2N3O2 |
Molekulargewicht |
507.2 g/mol |
IUPAC-Name |
N-(5-bromopyridin-2-yl)-4-(2,3-dichlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C22H18BrCl2N3O2/c1-11-18(22(30)28-17-9-8-12(23)10-26-17)19(13-4-2-5-14(24)21(13)25)20-15(27-11)6-3-7-16(20)29/h2,4-5,8-10,19,27H,3,6-7H2,1H3,(H,26,28,30) |
InChI-Schlüssel |
DIZJJGHBOJZVGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)NC4=NC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)







![2-amino-4-(1,3-benzodioxol-5-yl)-3-(4-methoxybenzoyl)-7,7-dimethyl-1-[2-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinolin-5-one](/img/structure/B304154.png)